molecular formula C23H20BrN5O3 B2411887 N-(2-chlorophenyl)-2-methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide CAS No. 1251612-65-3

N-(2-chlorophenyl)-2-methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide

Cat. No. B2411887
CAS RN: 1251612-65-3
M. Wt: 494.349
InChI Key: ASGLGWUJDBNZPY-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C23H20BrN5O3 and its molecular weight is 494.349. The purity is usually 95%.
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Scientific Research Applications

1. Crystal Structure Analysis

  • Study Findings: Isomorphous crystal structures of compounds related to N-(2-chlorophenyl) benzenesulfonamide were analyzed, highlighting the importance of intermolecular interactions like C-H...O, C-H...pi, and C-H...Cl in determining the crystal packing (Bats, Frost, & Hashmi, 2001).

2. Potential Therapeutic Applications

  • Study Findings: Derivatives of benzenesulfonamide, closely related to the compound , demonstrated potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These findings suggest a broad scope of biomedical applications for related compounds (Küçükgüzel et al., 2013).

3. Photochemical Properties

  • Study Findings: Research on sulfamethoxazole, which shares structural similarities with the target compound, revealed significant photolability and the formation of various photoproducts. This can inform the understanding of the photochemical behavior of similar compounds (Zhou & Moore, 1994).

4. Docking Studies and Biochemical Activity

  • Study Findings: Docking studies and crystal structure analysis of tetrazole derivatives, structurally related to N-(2-chlorophenyl) benzenesulfonamide, were conducted to understand their interaction with biological targets, such as the cyclooxygenase-2 enzyme. These insights could be relevant for similar sulfonamide compounds (Al-Hourani et al., 2015).

5. Anticancer and ADMET Studies

  • Study Findings: Novel benzenesulfonamide derivatives exhibited marked anticancer activity, which, along with ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies, suggests significant potential for similar compounds in therapeutic applications (Karakuş et al., 2018).

6. Inhibition of Human Carbonic Anhydrase Isoenzymes

  • Study Findings: Certain benzenesulfonamide derivatives were investigated for their inhibitory potential against human carbonic anhydrase isoenzymes, indicating possible biomedical applications for structurally related compounds (Mishra et al., 2016).

properties

IUPAC Name

N-benzyl-2-[2-(4-bromo-3-methylanilino)-2-oxoethyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrN5O3/c1-15-11-18(8-9-19(15)24)26-21(30)14-29-23(32)28-13-17(7-10-20(28)27-29)22(31)25-12-16-5-3-2-4-6-16/h2-11,13H,12,14H2,1H3,(H,25,31)(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGLGWUJDBNZPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN2C(=O)N3C=C(C=CC3=N2)C(=O)NCC4=CC=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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